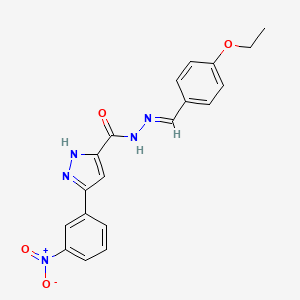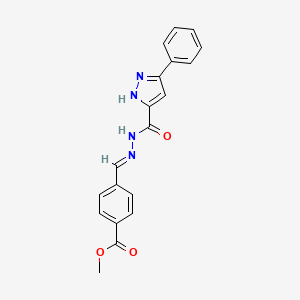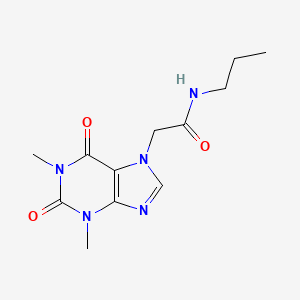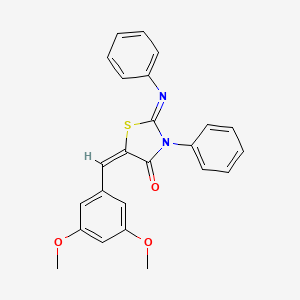![molecular formula C16H12BrN5O B11675327 3-(4-bromophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11675327.png)
3-(4-bromophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound that features a pyrazole ring substituted with a bromophenyl group and a pyridinylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Condensation with pyridine aldehyde: The brominated pyrazole is then condensed with pyridine-4-carboxaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route to ensure high yield and purity. This could include using continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the pyridinylmethylidene group.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyridinylmethylidene group.
Substitution: Substituted derivatives of the bromophenyl group.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinylmethylidene group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromophenyl)pyridine: Similar in structure but lacks the pyrazole ring.
4-[(4-bromophenyl)ethynyl]pyridine: Contains an ethynyl group instead of the pyrazole ring.
4-bromophenyl 4-bromobenzoate: Features a bromophenyl group but has a different core structure.
Uniqueness
3-(4-bromophenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the pyrazole ring and the pyridinylmethylidene group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Propiedades
Fórmula molecular |
C16H12BrN5O |
|---|---|
Peso molecular |
370.20 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12BrN5O/c17-13-3-1-12(2-4-13)14-9-15(21-20-14)16(23)22-19-10-11-5-7-18-8-6-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
Clave InChI |
STEXDJOFZUPAGZ-VXLYETTFSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3)Br |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11675247.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11675262.png)

![Methyl 3-{[4-(acetylsulfamoyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11675282.png)
![(5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11675283.png)

![Ethyl 6-ethyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11675294.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11675298.png)
![2-amino-5-hydroxy-4-(pyridin-4-yl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11675304.png)
![(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675305.png)

![3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11675317.png)
![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675335.png)

